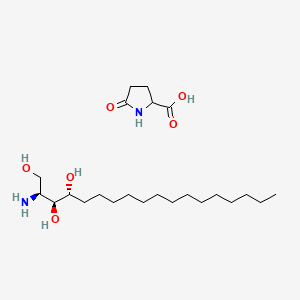

Phytosphingosine PCA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phytosphingosine PCA is a naturally occurring sphingoid base that is a key component of phytoceramides. It is known for its role in maintaining the skin barrier and has been widely studied for its anti-inflammatory and antimicrobial properties. This compound is also involved in the differentiation of keratinocytes and the formation of the cornified envelope, which is essential for skin hydration and protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytosphingosine PCA can be synthesized through various chemical routes. One common method involves the use of chiral pool approaches, chiral auxiliary, and asymmetric reactions to construct the continuous stereogenic centers in the molecule . For instance, starting from D-ribo-phytosphingosine, the synthesis involves multiple steps including Sharpless dihydroxylation, epoxidation, and asymmetric aldol reactions .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast strains such as Wickerhamomyces ciferrii, which naturally produce ceramide precursors like tetraacetyl phytosphingosine . The fermentation process is optimized to enhance the yield of this compound, followed by extraction and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phytosphingosine PCA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in different applications such as skincare formulations and pharmaceuticals .

Scientific Research Applications

Phytosphingosine PCA has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex sphingolipids and glycosphingolipids.

Biology: this compound plays a crucial role in cell signaling and apoptosis.

Medicine: The compound is used in dermatological formulations for its anti-inflammatory and antimicrobial properties.

Industry: this compound is used in the cosmetic industry for its skin moisturizing and barrier-enhancing properties.

Mechanism of Action

Phytosphingosine PCA exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines such as interleukin-1α (IL-1α) and reduces inflammation caused by UV-B irradiation.

Antimicrobial: The compound disrupts the cell membranes of microorganisms, inhibiting their growth.

Skin Barrier Enhancement: this compound stimulates the biosynthesis of filaggrin and other proteins involved in the formation of the cornified envelope, thereby enhancing the skin barrier function.

Comparison with Similar Compounds

Sphingosine: Another sphingoid base that is a key component of sphingolipids. Unlike phytosphingosine PCA, sphingosine lacks the additional hydroxyl group.

Dihydrosphingosine: Similar to sphingosine but with a saturated carbon chain.

This compound stands out due to its enhanced skin barrier properties and its ability to modulate inflammatory responses, making it a valuable compound in both research and industrial applications.

Properties

CAS No. |

291520-27-9 |

|---|---|

Molecular Formula |

C23H46N2O6 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H39NO3.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;7-4-2-1-3(6-4)5(8)9/h16-18,20-22H,2-15,19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t16-,17+,18-;/m0./s1 |

InChI Key |

CMYDLTSVAJKTPU-RXQQAGQTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.C1CC(=O)NC1C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)

![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)